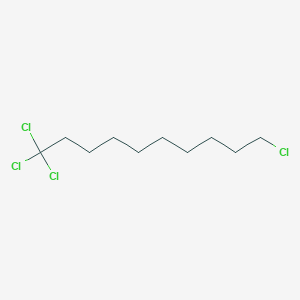
1,1,1,10-Tetrachlorodecane
描述
1,1,1,10-Tetrachlorodecane is a useful research compound. Its molecular formula is C10H18Cl4 and its molecular weight is 280.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,1,1,10-Tetrachlorodecane (TCD) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activities and environmental implications. This compound is part of a broader class of chlorinated aliphatic hydrocarbons, which are known for their persistence in the environment and potential toxicity to living organisms. Understanding the biological activity of TCD is crucial for assessing its safety and potential therapeutic applications.
Chemical Structure and Properties
TCD is characterized by its molecular formula . The presence of four chlorine atoms on a decane backbone significantly alters its chemical properties, including hydrophobicity and reactivity. This structure contributes to its stability and resistance to biodegradation, making it a subject of environmental concern.
Biological Activity Overview
Research into the biological activity of TCD has revealed several key areas of interest:
- Toxicity : TCD has been associated with various toxicological effects in aquatic organisms and mammals. Studies indicate that exposure can lead to neurotoxicity and endocrine disruption.
- Degradation : Photochemical degradation studies show that TCD can be broken down by reactive species such as hydrated electrons and hydroxyl radicals in aqueous solutions. This degradation process is influenced by environmental factors like pH and the presence of other organic compounds .
- Genotoxicity : There are indications that TCD may exhibit genotoxic effects, particularly in the context of exposure to disinfection by-products (DBPs) in chlorinated environments, such as swimming pools. These effects may be mediated through oxidative stress mechanisms .
Toxicological Studies
A significant study investigated the acute toxicity of TCD on various aquatic organisms. The results showed a median lethal concentration (LC50) value indicating considerable toxicity at low concentrations. This study emphasized the need for regulatory measures to limit exposure in aquatic environments.
Degradation Mechanisms
Research on the photochemical degradation of TCD highlighted its reaction pathways in the presence of dimethylaniline (DMA) and nitrate solutions. The study provided first-order rate constants for TCD degradation under different conditions:
| Compound | First-order Rate Constant (x10⁻⁶ s⁻¹) | Second-order Rate Constant (x10⁸ M⁻¹ s⁻¹) |
|---|---|---|
| 1,2,9,10-Tetrachlorodecane (TCD) | 19.2 ± 5.38 | 28.1 ± 13.9 |
| 1,2,5,6,9,10-Hexachlorodecane (HCD) | 3.40 ± 6.55 | 4.97 ± 14.4 |
This data illustrates the varying rates of degradation among different chlorinated compounds and underscores the environmental persistence of TCD .
Genotoxic Effects
Another study focused on the biological impact of chlorinated compounds in indoor swimming pools showed significant increases in markers associated with DNA damage post-exposure to chlorinated water containing DBPs. Although TCD was not directly measured in this study, its structural similarities to other chlorinated compounds suggest potential for similar effects .
属性
IUPAC Name |
1,1,1,10-tetrachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl4/c11-9-7-5-3-1-2-4-6-8-10(12,13)14/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBYZRCQVPUHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(Cl)(Cl)Cl)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872679 | |
| Record name | 1,1,1,10-tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10311-15-6 | |
| Record name | 1,1,1,10-Tetrachlorodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,10-tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















